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molecular formula C18H10BrNO2 B8798866 6-bromo-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-bromo-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B8798866
M. Wt: 352.2 g/mol
InChI Key: UULQEVGDKCRBSJ-UHFFFAOYSA-N
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Patent
US07608715B2

Procedure details

A mixture of 4-bromo-1,8-naphthalic anhydride (10 g), aniline (3.54 g) and acetic acid (75 ml) was refluxed with stirring for 10 hrs. The reaction mixture was then cooled to room temperature, whereupon solid separated out. The solid was filtered, washed with water (50 ml) followed by acetic acid (50 ml) and dried at 100° C. for 8 hours (Yield=10.8 gm).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:10]=[C:9]2[C:11]([O:13][C:14](=[O:15])[C:7]3=[C:8]2[C:3](=[C:4]([Br:16])[CH:5]=[CH:6]3)[CH:2]=1)=O.[NH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C(O)(=O)C>[Br:16][C:4]1[CH:5]=[CH:6][C:7]2[C:14](=[O:15])[N:17]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:11](=[O:13])[C:9]3[C:8]=2[C:3]=1[CH:2]=[CH:1][CH:10]=3

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)Br
Name
Quantity
3.54 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 10 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
CUSTOM
Type
CUSTOM
Details
separated out
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water (50 ml)
CUSTOM
Type
CUSTOM
Details
dried at 100° C. for 8 hours (Yield=10.8 gm)
Duration
8 h

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
BrC=1C=CC=2C(N(C(C3=CC=CC1C23)=O)C2=CC=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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